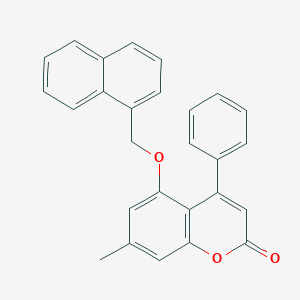![molecular formula C21H26N4O3S B11159877 N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11159877.png)
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a cyclohexanecarboxamide group, which contribute to its diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Pyrrolidinone Formation: The pyrrolidinone moiety can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with a cyclohexanecarboxamide derivative under suitable conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy and methyl groups.
Reduction: Formation of hydroxyl derivatives from the carbonyl group.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: can be compared with other similar compounds, such as:
N-{5-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methyl group on the phenyl ring.
N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide: Differing by the absence of the methoxy group on the phenyl ring.
These comparisons highlight the unique structural features and potential functional differences of This compound .
Propiedades
Fórmula molecular |
C21H26N4O3S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H26N4O3S/c1-13-8-9-17(28-2)16(10-13)25-12-15(11-18(25)26)20-23-24-21(29-20)22-19(27)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,22,24,27) |
Clave InChI |
PGZWHVLDAOZLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-methionine](/img/structure/B11159795.png)
![N-(1-benzyl-4-piperidinyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11159797.png)
![1-(4-chlorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159809.png)
![(3,5-Dimethylpiperidin-1-yl)[1-(furan-2-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B11159816.png)
![2-(2-chloro-6-fluorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11159818.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159832.png)

![4-{[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B11159839.png)
![1-(4-ethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11159847.png)


![6-chloro-3-ethyl-8-[(2-ethylpiperidino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11159876.png)
![7-methyl-9-{[(E)-3-phenyl-2-propenyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11159889.png)
![1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidine-4-carboxamide](/img/structure/B11159890.png)
